3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline: is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This particular compound is characterized by the presence of an aminomethyl group and a carbobenzyloxy (cbz) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cbz-1,2,3,4-tetrahydro-isoquinoline and formaldehyde.
Formation of the Aminomethyl Group: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where 2-cbz-1,2,3,4-tetrahydro-isoquinoline reacts with formaldehyde and a secondary amine under acidic conditions.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Automated Processes: Automation of the synthesis process helps in maintaining reproducibility and efficiency.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Imines and Amides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Isoquinolines: From nucleophilic substitution reactions.
Scientific Research Applications
3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Cbz-1,2,3,4-tetrahydro-isoquinoline: Lacks the aminomethyl group but shares the core structure.
3-Aminomethyl-1,2,3,4-tetrahydro-isoquinoline: Similar but without the cbz protecting group.
Uniqueness
3-Aminomethyl-2-cbz-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the aminomethyl group and the cbz protecting group, which enhances its stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFSUNQYKZJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155436 | |
Record name | Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-87-0 | |
Record name | Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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